5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzodiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, 4-methylphenylamine, and 3-nitrobenzaldehyde. The reaction conditions may involve:
Step 1: Formation of an intermediate through a condensation reaction.
Step 2: Cyclization of the intermediate under acidic or basic conditions.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Scaling up the reaction: Using larger reactors and more efficient mixing.
Optimization of temperature and pressure: To ensure the reaction proceeds efficiently.
Use of catalysts: To speed up the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE would depend on its interaction with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Altering cellular pathways: Influencing cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Dibenzodiazepines: Such as clozapine and olanzapine, which are used as antipsychotic medications.
Benzodiazepines: Such as diazepam and lorazepam, which are used as anxiolytics and sedatives.
Uniqueness
10-BENZOYL-11-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is unique due to its specific substitution pattern and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C33H27N3O4 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
5-benzoyl-6-(4-methylphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H27N3O4/c1-21-14-16-22(17-15-21)32-31-28(19-25(20-30(31)37)24-10-7-11-26(18-24)36(39)40)34-27-12-5-6-13-29(27)35(32)33(38)23-8-3-2-4-9-23/h2-18,25,32,34H,19-20H2,1H3 |
InChI Key |
QDKWPZAMUKLLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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